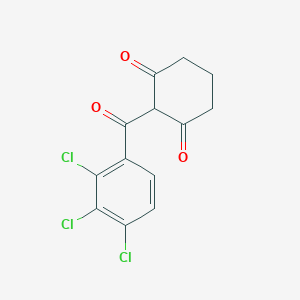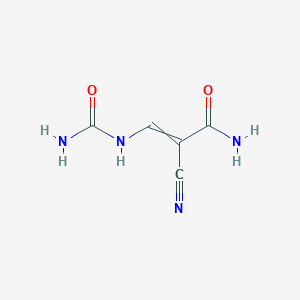
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of triketones. These compounds are known for their unique chemical properties and applications, particularly in the field of herbicides. The structure of this compound includes a cyclohexane ring with a 1,3-dione moiety and a trichlorobenzoyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,3,4-trichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triketone moiety to diols or alcohols.
Substitution: The trichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclohexane-1,3-dione derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD). This enzyme is crucial for the breakdown of the amino acid tyrosine in plants. By inhibiting HPPD, the compound disrupts the production of essential molecules, leading to the bleaching and death of the plant .
Comparación Con Compuestos Similares
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione
Uniqueness
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione is unique due to its specific trichlorobenzoyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its structure allows for specific interactions with the HPPD enzyme, making it an effective herbicide .
Propiedades
Número CAS |
88562-22-5 |
|---|---|
Fórmula molecular |
C13H9Cl3O3 |
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
2-(2,3,4-trichlorobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H9Cl3O3/c14-7-5-4-6(11(15)12(7)16)13(19)10-8(17)2-1-3-9(10)18/h4-5,10H,1-3H2 |
Clave InChI |
POOONNYFOAZNHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)

![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)

![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)


![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)


![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
